molecular formula C16H16N2O5S B3867253 [2-[(E)-(benzenesulfonylhydrazinylidene)methyl]-4-methoxyphenyl] acetate

[2-[(E)-(benzenesulfonylhydrazinylidene)methyl]-4-methoxyphenyl] acetate

Cat. No.: B3867253
M. Wt: 348.4 g/mol
InChI Key: VNRXUSAXTNCPCA-GZTJUZNOSA-N
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Description

[2-[(E)-(benzenesulfonylhydrazinylidene)methyl]-4-methoxyphenyl] acetate is an organic compound with potential applications in various fields of chemistry, biology, and industry. This compound features a benzenesulfonylhydrazine moiety linked to a methoxyphenyl acetate group, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[(E)-(benzenesulfonylhydrazinylidene)methyl]-4-methoxyphenyl] acetate typically involves the condensation of benzenesulfonylhydrazine with 4-methoxybenzaldehyde, followed by acetylation. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The acetylation step can be carried out using acetic anhydride or acetyl chloride in the presence of a catalyst like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[2-[(E)-(benzenesulfonylhydrazinylidene)methyl]-4-methoxyphenyl] acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous solution.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted sulfonyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, [2-[(E)-(benzenesulfonylhydrazinylidene)methyl]-4-methoxyphenyl] acetate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme activities and protein interactions. Its ability to form stable complexes with biological molecules makes it useful in biochemical assays.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its derivatives may exhibit anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of [2-[(E)-(benzenesulfonylhydrazinylidene)methyl]-4-methoxyphenyl] acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonylhydrazine: Shares the sulfonylhydrazine moiety but lacks the methoxyphenyl acetate group.

    4-Methoxybenzaldehyde: Contains the methoxyphenyl group but lacks the sulfonylhydrazine moiety.

    Acetylated derivatives: Compounds with similar acetyl groups but different core structures.

Uniqueness

[2-[(E)-(benzenesulfonylhydrazinylidene)methyl]-4-methoxyphenyl] acetate is unique due to its combination of the benzenesulfonylhydrazine and methoxyphenyl acetate groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

[2-[(E)-(benzenesulfonylhydrazinylidene)methyl]-4-methoxyphenyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5S/c1-12(19)23-16-9-8-14(22-2)10-13(16)11-17-18-24(20,21)15-6-4-3-5-7-15/h3-11,18H,1-2H3/b17-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNRXUSAXTNCPCA-GZTJUZNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)OC)C=NNS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1)OC)/C=N/NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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